Product packaging for 9H-carbazole-2,3,6,7-tetrol(Cat. No.:)

9H-carbazole-2,3,6,7-tetrol

Cat. No.: B10784887
M. Wt: 231.20 g/mol
InChI Key: FDPROKUPPNAEQY-UHFFFAOYSA-N
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Description

9H-Carbazole-2,3,6,7-tetrol is a multifunctional heterocyclic aromatic compound of significant interest in advanced materials and pharmaceutical research. This tetrol derivative features a tricyclic scaffold with two benzene rings fused on either side of a nitrogen-containing five-membered ring, and is functionalized with four hydroxyl groups at the 2, 3, 6, and 7 positions . This specific substitution pattern endows the molecule with a large, conjugated system and desirable charge-transport properties, making it a valuable building block for developing optoelectronic materials . Researchers are exploring its potential application in organic light-emitting diodes (OLEDs), thin-film transistors, and solar cells, where carbazole derivatives often serve as efficient host materials due to their favorable triplet energies . In the realm of medicinal chemistry, the carbazole nucleus is a recognized pharmacophore with a broad spectrum of reported biological activities. While the specific activities of this tetrol derivative are under investigation, related carbazole compounds have demonstrated antitumor, antimicrobial, antifungal, antioxidative, and anti-inflammatory properties . The presence of multiple hydroxyl groups may enhance its potential to interact with various biological targets, such as reactivating the p53 pathway in oncology research or inhibiting key enzymatic processes . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO4 B10784887 9H-carbazole-2,3,6,7-tetrol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

9H-carbazole-2,3,6,7-tetrol

InChI

InChI=1S/C12H9NO4/c14-9-1-5-6-2-10(15)12(17)4-8(6)13-7(5)3-11(9)16/h1-4,13-17H

InChI Key

FDPROKUPPNAEQY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3NC2=CC(=C1O)O)O)O

Origin of Product

United States

Contextual Significance of Carbazole Scaffolds in Organic Chemistry and Materials Science

The carbazole (B46965) scaffold, a tricyclic aromatic heterocycle, is a privileged structure in both organic chemistry and materials science. researchgate.net Its rigid and planar π-conjugated system imparts unique electronic and photophysical properties, making it a valuable building block for a diverse range of applications. researchgate.netnih.gov In medicinal chemistry, numerous natural and synthetic carbazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. wisdomlib.orgechemcom.comscispace.com The versatility of the carbazole nucleus allows for functionalization at various positions, enabling the fine-tuning of its properties for specific therapeutic targets. researchgate.net

In the realm of materials science, the electron-donating nature, high charge-carrier mobility, and strong fluorescence of carbazole derivatives have positioned them as key components in the development of advanced organic materials. researchgate.netfrontiersin.org They are extensively utilized in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. nih.govoldcitypublishing.com The ability to form stable radical cations and the potential for polymerization further expand their utility in creating conductive polymers and other functional materials. frontiersin.orgresearchgate.net

Unique Aspects of Polyhydroxylated Carbazole Derivatives, with Specific Emphasis on 9h Carbazole 2,3,6,7 Tetrol

Polyhydroxylated carbazole (B46965) derivatives, a subclass of carbazole compounds, possess distinct characteristics owing to the presence of multiple hydroxyl (-OH) groups. These hydroxyl groups can significantly influence the molecule's electronic properties, solubility, and biological activity. The introduction of hydroxyl groups can enhance the antioxidant potential of the carbazole scaffold due to their ability to act as hydrogen donors and radical scavengers.

Specifically, 9H-carbazole-2,3,6,7-tetrol features a carbazole core substituted with four hydroxyl groups. ontosight.ai This specific substitution pattern is expected to create a molecule with a high degree of polarity and the capacity for extensive hydrogen bonding. These structural features are crucial in predicting its interactions with biological macromolecules, such as proteins and nucleic acids. ontosight.ai The arrangement of the hydroxyl groups on the carbazole framework can lead to unique intramolecular and intermolecular interactions, influencing its solid-state packing and ultimately its material properties.

Academic Research Landscape and Unexplored Avenues for 9h Carbazole 2,3,6,7 Tetrol

The academic research landscape for carbazole (B46965) derivatives is vast and continually expanding, with a significant focus on their applications in medicine and materials science. wisdomlib.orgscispace.comtandfonline.com Synthetic chemists are constantly developing novel methodologies for the construction and functionalization of the carbazole nucleus. nih.govnih.gov However, a detailed investigation specifically into 9H-carbazole-2,3,6,7-tetrol appears to be a relatively underexplored area. While general studies on polyhydroxylated compounds and carbazole derivatives exist, dedicated research on the synthesis, characterization, and application of this specific tetrol is limited.

Unexplored avenues for this compound research include:

Novel Synthetic Routes: Developing efficient and scalable synthetic pathways to access this compound and its derivatives.

Advanced Material Applications: Investigating its potential as a building block for functional polymers, coordination complexes, or supramolecular assemblies with unique optical or electronic properties.

Biological Evaluation: A thorough screening of its biological activities, including its potential as an antioxidant, enzyme inhibitor, or anticancer agent, is warranted.

Computational Modeling: Utilizing computational methods to predict its chemical reactivity, electronic structure, and potential interactions with biological targets.

Overview of Research Objectives and Methodologies in the Study of 9h Carbazole 2,3,6,7 Tetrol

Retrosynthetic Pathways for the 9H-Carbazole Core and Tetrol Substitutions

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the strategic planning of its synthesis. The core idea is to simplify the target molecule into readily available starting materials.

A primary disconnection breaks the carbazole ring system into more fundamental precursors. scribd.com One common approach involves disconnecting the C4a-C4b and C5a-C5b bonds, suggesting a strategy that forms the central five-membered ring last. This often leads back to a substituted biphenyl (B1667301) derivative. For this compound, this would imply a retrosynthetic pathway starting from a 2,2'-diaminobiphenyl bearing methoxy (B1213986) or other protected hydroxyl groups at the 4,5,4',5'-positions. Subsequent cyclization would then form the carbazole core, followed by deprotection to yield the final tetrol.

Another retrosynthetic strategy focuses on building one of the benzene (B151609) rings onto a pre-existing indole (B1671886) core. researchgate.net For the target molecule, this could involve an indole substituted with hydroxyl or protected hydroxyl groups at the 5 and 6 positions. A subsequent annulation reaction would then construct the second benzene ring, already bearing the other two hydroxyl groups. The specific placement of the hydroxyl groups at positions 2, 3, 6, and 7 necessitates careful consideration of the regioselectivity of the chosen synthetic reactions.

Classical and Modern Approaches to Carbazole Ring System Construction

The construction of the carbazole ring system is a well-explored area of organic synthesis, with a variety of methods developed over the years. These can be broadly categorized into classical and modern approaches.

Tauber Carbazole Synthesis and Variants

The Tauber carbazole synthesis, a classical method, involves the acid-promoted, high-temperature cyclization of 2,2'-diaminobiphenyls to form carbazoles. researchgate.net This method, discovered by Ernst Täuber in 1890, originally utilized hydrochloric acid at high temperatures. researchgate.net Variants of this reaction have been developed to improve yields and broaden its applicability. For instance, phosphoric acid has been used as a catalyst, and the use of a perfluorinated sulfonic acid resin, Nafion-H, has been shown to effect the cyclization under milder conditions. researchgate.net A significant advantage of the Tauber synthesis is its potential for regioselective production of carbazole derivatives, as the substitution pattern on the final carbazole is determined by the substituents on the starting biphenyl compound. google.com

Catalyst/ReagentConditionsStarting MaterialProductYield
18% Hydrochloric Acid180–190 °Cmeta-diaminobenzidine2,7-diaminocarbazoleNot specified
85% Phosphoric Acid220 °C2,2'-diamino-4,4'-di-tert-butylbiphenylCarbazole64%
Nafion-HSolvent4,4'-di-tert-butyl-2,2'-diaminobiphenylCarbazoleOptimized

Table 1: Examples of Tauber Carbazole Synthesis and its Variants. researchgate.net

Metal-Catalyzed Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Modern synthetic chemistry has seen the rise of powerful metal-catalyzed cross-coupling reactions for the formation of C-N bonds, with the Buchwald-Hartwig amination being a cornerstone. acs.orgnih.gov This palladium-catalyzed reaction provides a versatile and efficient route to arylamines from aryl halides or triflates and amines. acs.org Its application in carbazole synthesis often involves an intramolecular cyclization of a 2-amino-2'-halobiphenyl derivative. rsc.org This method offers high functional group tolerance and can often be performed under milder conditions than classical methods. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing both the rate and scope of the reaction. nih.gov Carbazole-fused azaborines have been synthesized via Buchwald-Hartwig amination followed by a palladium-catalyzed C-H activation-cyclization reaction. oup.com

Catalyst SystemLigandApplication
Palladium(II) acetate (B1210297)/dppfdppfIntramolecular amination for carbazole synthesis
Pd₂(dba)₃/XPhosXPhosGeneral C-N bond formation
Cationic palladacyclePCyp₂ArXyl2Amination of deactivated aryl chlorides

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination in Carbazole Synthesis. nih.govrsc.org

Diels-Alder and Related Cycloaddition Strategies for Indole/Carbazole Formation

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been ingeniously applied to the synthesis of carbazoles. metu.edu.tr These strategies often involve the reaction of an indole-based diene with a suitable dienophile. metu.edu.tr For example, 3-vinylindoles can act as dienes in [4+2] cycloaddition reactions to form tetrahydrocarbazole intermediates, which can then be aromatized to yield the carbazole product. ncl.ac.ukncl.ac.uk This approach allows for the construction of highly functionalized carbazole derivatives with good control over regiochemistry. oregonstate.edu Variations include intramolecular Diels-Alder reactions, which have been successfully used to synthesize complex carbazole frameworks. nih.gov

DieneDienophileReaction TypeProduct
3-Vinyl-1H-indoleN-methylmaleimideIntermolecular Diels-AlderUnsaturated carbazole framework
Indole-2/3-phenylvinyl-N-alkynylated (N-phenylsulfonyl)amines-Intramolecular Diels-AlderQuino[4,3-b]carbazole
Nitrovinyl-pyrrolesVarious dienophilesDiels-AlderIndoles and carbazoles

Table 3: Examples of Diels-Alder Reactions for Carbazole Synthesis. ncl.ac.uknih.govrsc.org

Oxidative Annulation and Dehydrogenation Methods

Oxidative annulation and dehydrogenation reactions represent another modern and efficient approach to carbazole synthesis. These methods often involve the direct C-H activation and subsequent C-N bond formation. Palladium-catalyzed intramolecular oxidative annulation of N-aryl-2-amino-biphenyls or related diarylamines is a prominent example. rsc.org This reaction often utilizes an oxidant, such as copper(II) acetate or even molecular oxygen, to facilitate the catalytic cycle. beilstein-journals.org These methods are attractive due to their atom economy, as they avoid the need for pre-functionalized starting materials. Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls has also been reported as an effective method. organic-chemistry.org

CatalystOxidantStarting MaterialKey Transformation
Palladium(II) acetateCopper acetate/OxygenN-Aryl-2-amino-biphenylsIntramolecular C-H amination
Iridium complexCopper cocatalyst/Air2-AminobiphenylsDehydrogenative cyclization
Palladium(II)Chlorobenzene1-Acylamino-o-carboranesIntramolecular dehydrogenative cross-coupling

Table 4: Examples of Oxidative Annulation and Dehydrogenation Methods for Carbazole Synthesis. rsc.orgbeilstein-journals.orgorganic-chemistry.org

Strategies for Regioselective Introduction of Hydroxyl Groups at Positions 2,3,6,7

The introduction of four hydroxyl groups at the specific 2,3,6, and 7 positions of the carbazole ring requires careful regioselective control.

One primary strategy involves starting with precursors that already contain the desired oxygen functionality, often in a protected form such as methoxy groups. For example, the synthesis could begin with appropriately substituted anilines or catechols. The Ullmann condensation or Buchwald-Hartwig amination of a 2-haloaniline derivative with a dimethoxyaniline could be a key step in constructing a biphenyl intermediate with the desired oxygenation pattern. Subsequent cyclization via methods like the Tauber synthesis would then yield the dimethoxy-substituted carbazole, which can then be deprotected to the tetrol.

Another approach is the direct regioselective oxidation of the carbazole core. However, achieving the precise 2,3,6,7-hydroxylation pattern on an unsubstituted carbazole is challenging due to the inherent reactivity of the carbazole nucleus, which typically favors substitution at the 3, 6, and 9 positions. Recent studies on the cytochrome P450-catalyzed oxidation of carbazole have shown regioselectivity for the C3 and C4 positions, producing hydroxylated carbazoles. nih.gov While not directly providing the desired 2,3,6,7-pattern, this highlights the potential of enzymatic or biomimetic approaches for regioselective hydroxylation.

Directed metalation-functionalization strategies can also be employed. By introducing a directing group at a specific position on the carbazole ring, it is possible to direct a metalating agent (like an organolithium reagent) to an adjacent position, which can then be reacted with an electrophilic oxygen source. chim.it This process would need to be repeated strategically to introduce all four hydroxyl groups at the desired locations.

Direct Hydroxylation Methodologies

Direct C-H hydroxylation of an unsubstituted carbazole core to yield the 2,3,6,7-tetrol derivative is a significant synthetic challenge. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of carbazoles, offering pathways for creating C-O bonds. researchgate.net However, achieving regioselective poly-hydroxylation at specific sites like the 2,3,6, and 7 positions in a single step is complex due to the difficulty in controlling the reaction at multiple sites without over-oxidation or the formation of isomeric mixtures.

Research into the hydroxylation of carbazole has often focused on microbial biotransformation. For instance, the fungus Aspergillus flavus has been shown to metabolize carbazole into various hydroxylated products. oup.comresearchgate.net While this method primarily yields mono-hydroxylated (1-hydroxy-, 2-hydroxy-, and 3-hydroxycarbazole) and, under certain conditions, di-hydroxylated (2,6- and 2,7-dihydroxycarbazole) derivatives, it underscores the potential of biological systems for regioselective hydroxylation. oup.comresearchgate.net These biocatalytic methods, while demonstrating high selectivity for certain positions, have not been reported to produce the 2,3,6,7-tetrol derivative directly.

The challenges associated with direct, multi-site C-H to C-O bond conversion mean that this is not a currently established route for the synthesis of this compound. researchgate.net Synthetic strategies therefore typically rely on the transformation of precursors.

Transformation of Pre-installed Functional Groups (e.g., Halides, Methoxy) to Hydroxyls

A more viable and controllable strategy for synthesizing this compound involves the conversion of a carbazole core pre-functionalized with groups that can be readily transformed into hydroxyls. The most common precursors are those bearing methoxy or halogen substituents at the 2,3,6, and 7 positions.

The synthesis often begins with a suitably substituted biphenyl precursor, which is then cyclized to form the carbazole ring system. For instance, the Tauber carbazole synthesis method can be employed, which involves the cyclization of diaminobiphenyl compounds. google.com

A key intermediate is 2,3,6,7-tetramethoxy-9H-carbazole. The synthesis of this precursor can be accomplished through various coupling and cyclization strategies. Once obtained, the crucial step is the dealkylation (demethylation) of the four methoxy groups to yield the target tetrol. This transformation is typically achieved by treatment with strong Lewis acids or proton acids.

ReagentConditionsProductNotes
Boron tribromide (BBr₃)In an inert solvent like dichloromethane (B109758) (DCM) at low temperatures.This compoundA standard and effective method for cleaving aryl methyl ethers.
Hydrobromic acid (HBr)Heating in aqueous HBr.This compoundA classic method, though it may require harsh conditions.
Pyridinium hydrochlorideHigh-temperature fusion.This compoundAn alternative cleavage reagent.

Similarly, a 2,3,6,7-tetrahalo-9H-carbazole could serve as a precursor. The transformation of aryl halides to hydroxyl groups can be accomplished via nucleophilic aromatic substitution or through metal-catalyzed processes like the Buchwald-Hartwig amination followed by hydrolysis, though this is a less direct route compared to the demethylation of methoxy ethers.

Derivatization of this compound

The presence of a reactive N-H group at the 9-position and four phenolic hydroxyl groups on the aromatic rings makes this compound a versatile platform for further functionalization.

N-Alkylation and N-Acylation Reactions at the 9-Position

The nitrogen atom of the carbazole ring can be readily functionalized through alkylation or acylation. These reactions are typically performed by deprotonating the N-H group with a suitable base, followed by reaction with an electrophile (an alkyl halide or an acyl chloride).

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. The choice of base and solvent is crucial for achieving high yields.

Alkylating AgentBaseSolventProduct ExampleReference
Dodecyl bromidePotassium hydroxide (B78521) (KOH)Dimethylformamide (DMF)9-Dodecyl-9H-carbazole-2,3,6,7-tetrol emu.edu.tr
Benzyl bromidePotassium hydroxide (KOH)Dimethylformamide (DMF)9-Benzyl-9H-carbazole-2,3,6,7-tetrol osti.gov
Ethyl chloroacetateNot specifiedEthanolEthyl (2,3,6,7-tetrahydroxy-9H-carbazol-9-yl)acetate arabjchem.org

N-Acylation: This involves the introduction of an acyl group, forming an N-acyl carbazole derivative. These reactions are often carried out using acyl chlorides or anhydrides. Traditional methods involve reacting the carbazole with an acyl chloride in the presence of a base. beilstein-journals.org More recently, copper-catalyzed methods have been developed for the one-pot synthesis of N-acyl carbazoles from cyclic diaryliodonium salts and amides. beilstein-journals.org

Acylating AgentCatalyst/BaseConditionsProduct ExampleReference
Acetyl chlorideAluminum chloride (AlCl₃)Dichloroethane, 0-5°C9-Acetyl-9H-carbazole-2,3,6,7-tetrol uobaghdad.edu.iq
Phenylacetyl chlorideSodium hydride (NaH)Not specified9-(Phenylacetyl)-9H-carbazole-2,3,6,7-tetrol mdpi.com
ValeramideCopper(I) iodide / diglymep-Xylene (B151628), 120°C9-Pentanoyl-9H-carbazole-2,3,6,7-tetrol beilstein-journals.org

It is important to note that in the case of the unprotected tetrol, the phenolic hydroxyl groups are also acidic and can react with the base and electrophile. Therefore, selective N-functionalization may require the use of protecting groups for the hydroxyl functions or carefully controlled reaction conditions.

O-Functionalization of the Tetrol Moiety (e.g., Etherification, Esterification)

The four hydroxyl groups of the tetrol are key sites for introducing a wide range of functional groups, thereby tuning the molecule's properties.

Etherification: This involves converting the hydroxyl groups into ether linkages (-O-R). This can be achieved through Williamson ether synthesis, reacting the deprotonated hydroxyls (alkoxides) with alkyl halides. Complete etherification would yield a tetraether derivative. Intramolecular etherification of a related N-arylcarbazole tetrol has been reported to form a carbazolophane, demonstrating a specialized application of this reaction. researchgate.net

Esterification: The hydroxyl groups can be converted to ester groups (-O-C(O)R) by reacting the tetrol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. This functionalization can significantly alter the electronic and solubility properties of the parent compound.

The selective functionalization of the four hydroxyl groups (e.g., mono- vs. tetra-etherification/esterification) presents a synthetic challenge that would require careful control of stoichiometry and reaction conditions or the use of advanced protecting group strategies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes involved.

Catalytic Methods: The use of transition-metal catalysts for C-H activation and functionalization represents a move towards more sustainable synthesis by enabling more direct routes and reducing the need for stoichiometric reagents. researchgate.netchim.it Palladium-catalyzed reactions, for example, are noted for their efficiency. wvu.edu

Biocatalysis: As mentioned, microbial hydroxylation using organisms like Aspergillus flavus offers an environmentally benign alternative to traditional chemical oxidation methods. oup.comresearchgate.net These reactions occur under mild conditions (room temperature, aqueous media) and can exhibit high regioselectivity, minimizing waste from unwanted isomers.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The synthesis of 2,7-dibromo-9H-carbazole and its subsequent N-alkylation have been successfully demonstrated in a flow-type microwave reactor, highlighting a greener approach for preparing key carbazole intermediates. researchgate.net

Atom Economy: Synthetic routes are continually being designed to maximize the incorporation of all materials used in the process into the final product. One-pot procedures, such as the copper-catalyzed synthesis of N-acyl carbazoles, improve atom economy by reducing the number of separate reaction and purification steps. beilstein-journals.org

Safer Solvents and Reagents: A key goal of green chemistry is to minimize or eliminate the use of hazardous substances. Research into replacing hazardous solvents like dichloromethane or p-xylene with safer alternatives is ongoing. The use of water as a solvent in biocatalytic steps is an ideal example of this principle in action. oup.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₂H₉NO₄. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise mass of this ion allows for the unequivocal confirmation of its elemental formula.

Table 3.1: Predicted HRMS Data for this compound

Molecular Formula Ion Species Calculated Exact Mass (m/z)
C₁₂H₉NO₄ [M+H]⁺ 232.06043
C₁₂H₉NO₄ [M+Na]⁺ 254.04238
C₁₂H₉NO₄ [M-H]⁻ 230.04588

The observation of an ion with an m/z value matching the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Through a series of 1D and 2D experiments, the carbon framework and the environment of each proton can be mapped out.

The ¹H NMR spectrum provides information about the number of different proton environments, their chemical shifts (which indicate their electronic environment), their integration (which indicates the number of protons of each type), and their multiplicity (splitting patterns, which reveal neighboring protons).

Due to the symmetry of the this compound molecule, a simplified spectrum is expected. The protons at positions 1 and 8 are equivalent, as are the protons at positions 4 and 5. The four hydroxyl (OH) protons and the single amine (NH) proton would also give distinct signals.

Table 3.2.1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-1, H-8 ~7.0-7.5 Singlet (s) 2H
H-4, H-5 ~7.5-8.0 Singlet (s) 2H
2,3,6,7-OH ~8.5-9.5 Broad Singlet (br s) 4H
9-NH ~10.5-11.5 Broad Singlet (br s) 1H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The hydroxyl and amine protons are exchangeable and may appear as broad signals.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Given the molecule's symmetry, six distinct carbon signals are anticipated for the carbazole framework.

Table 3.2.2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (ppm)
C-1, C-8 ~100-110
C-4, C-5 ~115-125
C-2, C-3, C-6, C-7 (C-OH) ~140-150
C-4a, C-4b ~120-130
C-8a, C-9a ~135-145

Note: Carbons bonded to the electronegative oxygen atoms (C-OH) are expected to be significantly downfield.

While 1D NMR suggests a structure, 2D NMR experiments are crucial for definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled (typically through 2-3 bonds). For this molecule, COSY would primarily confirm the lack of coupling between the isolated aromatic protons (H-1/8 and H-4/5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the signals for H-1/8 and H-4/5 to their respective carbon atoms (C-1/8 and C-4/5).

H-1 correlating to C-3, C-4a, and C-9a.

H-4 correlating to C-2, C-5a, and C-9a.

The NH proton correlating to C-8a, C-9a, C-1, and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. It would show correlations between adjacent protons, such as between the NH proton and the H-1/H-8 protons, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the hydroxyl (-OH), amine (-NH), and the aromatic carbazole core.

Table 3.3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200-3600 (Broad)
N-H (amine) Stretching 3300-3500 (Sharp/Medium)
Aromatic C-H Stretching 3000-3100
Aromatic C=C Stretching 1500-1600
C-O (phenol) Stretching 1200-1260

The broadness of the O-H stretching band would be indicative of extensive hydrogen bonding. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbazole ring system.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties

UV-Visible (UV-Vis) absorption and photoluminescence (PL) or fluorescence spectroscopy are used to investigate the electronic properties of a molecule. These techniques measure how the molecule interacts with light, providing information about its electronic transitions and potential for applications in optoelectronics.

The carbazole core is a well-known chromophore. The addition of four electron-donating hydroxyl groups is expected to significantly influence its electronic structure. researchgate.net These substituents will likely cause a red-shift (a shift to longer wavelengths) in the absorption and emission maxima compared to unsubstituted carbazole due to the extension of the conjugated π-system. researchgate.net

Table 3.4: Predicted Electronic Spectroscopy Properties for this compound

Spectroscopy Type Predicted Wavelength Range (nm) Transition
UV-Vis Absorption ~300-360 π → π*
Photoluminescence ~350-450 Emission from lowest singlet excited state (S₁)

The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the structural changes that occur in the excited state. researchgate.net The specific solvent used can also influence the spectra due to solvatochromic effects.

Theoretical and Computational Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific published theoretical or computational studies focused solely on the chemical compound This compound . Therefore, the generation of a detailed article with specific research findings, data tables, and analyses as requested is not possible at this time.

The provided outline requires in-depth data from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which are highly specific to the molecule under investigation. This includes:

Frontier Molecular Orbital (FMO) Analysis: Specific HOMO-LUMO energy gap values.

Charge Distribution and Electrostatic Potential Mapping: Detailed maps and charge values for the atoms within the this compound structure.

Simulated UV-Vis and Fluorescence Spectra: Predicted absorption and emission wavelengths.

Modeling of Reactivity: Identification of specific sites for electrophilic and nucleophilic attack.

While no information was found for this compound, computational studies have been conducted on various other carbazole derivatives. These studies employ DFT and TD-DFT to explore how different substituent groups affect the electronic and optical properties of the core carbazole structure for applications in materials science, such as in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). iaamonline.orgchemmethod.comaip.org

For instance, research on hydroxylated carbazoles, though not this specific tetrol, has been performed to understand their spectroscopic properties and chemical reactivity. researchgate.net Studies on other substituted carbazoles investigate aspects like the tuning of optoelectronic properties, charge transfer characteristics, and the prediction of UV-Vis absorption spectra. iaamonline.orgrsc.orgnih.gov These investigations highlight the methodologies that would be applied to this compound if it were to become a subject of research interest.

Without dedicated computational studies on this compound, any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy.

Computational Modeling of Reactivity and Reaction Mechanisms

Transition State Calculations for Key Chemical Transformations

Detailed transition state calculations for key chemical transformations involving this compound are not extensively available in the current scientific literature. However, computational studies on related carbazole derivatives provide a framework for understanding the types of transformations that could be investigated for this molecule.

Theoretical investigations into the reactivity of carbazole derivatives often employ methods like Density Functional Theory (DFT) to model reaction pathways and determine the energetics of transition states. For instance, studies on the carbazolation of alkynes catalyzed by Frustrated Lewis Pairs (FLPs) involving carbazole have utilized DFT to analyze the reaction mechanism, which includes a [2+2] cyclization and a subsequent proton transfer. nih.gov These calculations help in identifying the rate-determining transition state and understanding the influence of substituents on the activation energy. nih.govresearchgate.net For example, in the G13(C₆F₅)₃-mediated carbazolation of phenylacetylene, the initial [2+2] cyclization transition state was identified as the crucial step. nih.gov

Another area where transition state calculations are vital is in understanding the mechanism of intramolecular cyclizations, such as the Buchwald-Hartwig amination to form C-N axially chiral carbazoles. DFT calculations have been used to investigate the chirality transfer mechanism, revealing the transition states for the reductive elimination step and their relative free energies, which ultimately determine the enantioselectivity of the reaction. rsc.org

While specific data for this compound is not present, it can be inferred that the four hydroxyl groups would significantly influence its reactivity. These groups can act as both hydrogen bond donors and acceptors, potentially altering the energy landscape of transition states in various reactions. Future computational work could focus on modeling the role of these hydroxyl groups in reactions such as oxidation, electrophilic substitution, or polymerization, providing valuable insights into the synthesis of novel functional materials derived from this compound.

Table 1: Representative Transition State Calculation Methodologies for Carbazole Derivatives

Reaction TypeComputational MethodKey FindingsReference
FLP-Catalyzed CarbazolationZORA-M06-2X-D3/TZ2P//M06-2X-D3/def2-TZVPThe [2+2] cyclization is the rate-determining step. nih.gov
Intramolecular Buchwald-Hartwig AminationDFTThe enantioselectivity is determined by the relative energies of the reductive elimination transition states. rsc.org

Note: This table represents methodologies applied to carbazole derivatives, not specifically to this compound.

Prediction of Non-Covalent Interactions and Intermolecular Forces

The prediction of non-covalent interactions (NCIs) and intermolecular forces for this compound is crucial for understanding its solid-state packing, solubility, and interactions with biological targets. Although specific crystallographic or detailed computational studies for this exact compound are scarce in the reviewed literature, analysis of related carbazole structures provides significant insights.

The carbazole scaffold is known to participate in various non-covalent interactions, most notably π-π stacking. researchgate.net The planar aromatic system allows for favorable stacking interactions between molecules, which often dictates the crystal packing. researchgate.net For example, in the crystal structure of 2,3,6,7-tetrabromo-9-butyl-9H-carbazole, molecules are linked by π–π stacking interactions with a centroid-centroid distance of 3.559 Å. researchgate.net

The presence of four hydroxyl groups in this compound would introduce strong hydrogen bonding capabilities. These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bond networks in the solid state. These interactions would likely dominate the intermolecular forces, influencing the crystal structure and physical properties such as melting point and solubility.

Computational methods like Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), are powerful tools for visualizing and characterizing weak interactions. nih.gov This method can identify and differentiate between van der Waals forces, hydrogen bonds, and steric repulsion. nih.govrsc.org For other complex organic molecules, NCI analysis has been successfully used to visualize interactions in both crystalline and solution phases. nih.govrsc.orgmdpi.com

A theoretical study on this compound would likely reveal a complex interplay of π-π stacking and hydrogen bonding. The hydroxyl groups could form intramolecular hydrogen bonds with the nitrogen atom of the carbazole ring or with adjacent hydroxyl groups, which would affect the molecule's conformation. Intermolecularly, a rich network of hydrogen bonds would be expected, potentially leading to the formation of sheets or other supramolecular architectures.

Table 2: Common Non-Covalent Interactions in Carbazole Derivatives

Interaction TypeDescriptionTypical Distance/Energy
π-π StackingAttraction between aromatic rings.3.4 - 3.8 Å
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (O, N).1.5 - 2.5 Å (H···A)
van der Waals ForcesWeak, short-range electrostatic attractions.Variable

Note: This table provides general information for carbazole derivatives. Specific values for this compound would require dedicated computational or experimental studies.

Quantum Chemical Descriptors for Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Studies

QSAR studies on carbazole derivatives have successfully correlated their biological activities with various quantum chemical descriptors. tubitak.gov.trmdpi.comtubitak.gov.tr These descriptors are typically calculated using semi-empirical methods or more robust DFT calculations. tubitak.gov.trnih.gov Common descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): Related to the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): Related to the electron-accepting ability of a molecule.

HOMO-LUMO Gap (ΔE): An indicator of chemical reactivity and kinetic stability.

Atomic Charges: Provide insight into the electrostatic interactions.

Heat of Formation (ΔHf): A thermodynamic descriptor of stability. tubitak.gov.tr

Octanol-Water Partition Coefficient (logP): A measure of hydrophobicity, which is crucial for drug-likeness. nih.gov

For example, a QSAR study on 5,6-dihydro-11-alkylbenzo[α]carbazole derivatives as estrogen receptor inhibitors found that EHOMO and the heat of formation were key descriptors in the best predictive model. tubitak.gov.trtubitak.gov.tr Another study on carbazole derivatives containing chalcone (B49325) analogues as topoisomerase II inhibitors identified the octanol-water partition coefficient as the most influential parameter for activity. nih.govresearchgate.net

In the context of this compound, the four hydroxyl groups would significantly impact its quantum chemical descriptors. These electron-donating groups would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation. The presence of these polar groups would also increase the dipole moment and hydrophilicity, which would be important considerations for its potential biological applications.

The calculation of these descriptors for this compound and a series of its derivatives could pave the way for predictive QSAR and SPR models, guiding the synthesis of new compounds with optimized properties, be it for medicinal chemistry or materials science applications. mdpi.comresearchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Relevance in QSAR/SPR Studies of Carbazole Derivatives

DescriptorSymbolRelevancePotential Influence of Hydroxyl Groups on this compound
HOMO EnergyEHOMOElectron-donating capacity, susceptibility to oxidation.Increase EHOMO
LUMO EnergyELUMOElectron-accepting capacity, reducibility.Likely to be affected by electronic effects.
HOMO-LUMO GapΔEChemical reactivity, kinetic stability, optical properties.Decrease ΔE
Dipole MomentμPolarity, solubility, intermolecular interactions.Increase μ
Atomic Net ChargesqElectrostatic interactions, reactivity sites.Negative charge localization on oxygen atoms.
Octanol-Water Partition CoefficientlogPHydrophobicity, bioavailability.Decrease logP (increase hydrophilicity)

Note: The predicted influences are qualitative and would need to be confirmed by specific calculations for this compound.

Chemical Reactivity and Transformation Pathways of 9h Carbazole 2,3,6,7 Tetrol

Reactions Involving the Carbazole (B46965) Aromatic Core

The carbazole nucleus is an electron-rich aromatic system, a characteristic that is further amplified by the presence of four electron-donating hydroxyl groups. This high electron density primarily dictates its susceptibility towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns Influenced by Hydroxyl Groups

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In 9H-carbazole-2,3,6,7-tetrol, the outcome of such reactions is governed by the powerful activating and directing effects of the four hydroxyl groups and, to a lesser extent, the nitrogen atom of the pyrrole (B145914) ring.

Hydroxyl groups are strong activating groups and ortho-, para-directors. pressbooks.publibretexts.org In the case of this compound, the positions ortho and para to the hydroxyl groups are the most nucleophilic and thus the most likely sites for electrophilic attack. The available positions for substitution on the carbazole ring are C1, C4, C5, and C8.

The directing effects of the substituents can be summarized as follows:

The hydroxyl group at C2 directs incoming electrophiles to the C1 and C3 positions. However, C3 is already substituted.

The hydroxyl group at C3 directs to the C2 and C4 positions. C2 is already substituted.

The hydroxyl group at C6 directs to the C5 and C7 positions. C7 is already substituted.

The hydroxyl group at C7 directs to the C6 and C8 positions. C6 is already substituted.

The nitrogen atom of the carbazole ring directs to the C3, C6, and C1, C8 positions.

Considering the combined influence of these groups, the positions most activated towards electrophilic attack are C1, C4, C5, and C8. The synergistic electron-donating effects of the vicinal hydroxyl groups at C2 and C3 would strongly activate the C1 and C4 positions. Similarly, the hydroxyls at C6 and C7 would strongly activate the C5 and C8 positions. Therefore, electrophilic substitution is predicted to occur readily at these four positions. Due to the high activation, polysubstitution is also a likely outcome, and reactions may require mild conditions to achieve selectivity.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

PositionActivating GroupsPredicted Reactivity
C1-OH at C2, -NH-Highly Activated
C4-OH at C3, -NH-Highly Activated
C5-OH at C6, -NH-Highly Activated
C8-OH at C7, -NH-Highly Activated

This table presents predicted reactivity based on established principles of electrophilic aromatic substitution.

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic systems like carbazole. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups to render the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.com The four electron-donating hydroxyl groups in this compound make the aromatic core highly electron-rich, thus disfavoring a classical SNAr mechanism.

However, SNAr reactions on carbazole derivatives can occur under specific conditions, often involving the conversion of the carbazole nitrogen into a better leaving group or the use of highly reactive intermediates. kyoto-u.ac.jpnih.gov For this compound itself, direct SNAr on the carbocyclic rings is highly unlikely. It is more plausible that derivatization of the hydroxyl groups into better leaving groups, such as tosylates or triflates, could facilitate nucleophilic substitution. Even then, the inherent electron-rich nature of the ring system would present a significant barrier.

Reactivity of the Phenolic Hydroxyl Groups

The four phenolic hydroxyl groups are key centers of reactivity in this compound, participating in oxidation, reduction, and condensation reactions.

Oxidation Reactions and Formation of Quinone-like Structures

Phenols, especially polyhydroxylated phenols, are readily oxidized. The catechol-like (1,2-dihydroxy) moieties at the C2-C3 and C6-C7 positions of this compound are particularly susceptible to oxidation to form ortho-quinones. libretexts.org The hydroquinone-like arrangements (para-dihydroxy relative to the other benzene (B151609) ring) also suggest a propensity for oxidation.

Oxidation of this compound with mild oxidizing agents is expected to yield carbazole-2,3,6,7-tetraone or intermediate quinone structures. The synthesis of various carbazolequinones has been reported in the literature, highlighting the accessibility of this class of compounds. acs.orgbenthamdirect.comjst.go.jpresearchmap.jp These syntheses often involve the oxidation of appropriately substituted carbazole precursors. The oxidation of polyhydroxylated aromatic compounds is a well-established transformation and can be effected by a variety of reagents, including air in the presence of a catalyst. google.com

Potential Oxidation Products of this compound:

Starting MaterialOxidizing AgentPotential Product(s)
This compoundMild (e.g., air, FeCl₃)Carbazole-2,3-dione-6,7-diol, Carbazole-2,3,6,7-tetraone
This compoundStrong (e.g., CrO₃)Ring-opened products

This table outlines plausible oxidation products based on the reactivity of similar polyhydroxylated aromatic compounds.

Reduction Reactions and Hydrogenation Studies

The carbazole aromatic system can be reduced under forcing conditions. Catalytic hydrogenation of carbazoles typically requires high pressures and temperatures, often with catalysts like ruthenium or rhodium. mdpi.comresearchgate.netlibretexts.org Such a reaction would reduce the aromatic benzene rings to a dodecahydrocarbazole derivative. Given the presence of the hydroxyl groups, the resulting product would be a dodecahydrocarbazole-2,3,6,7-tetrol. The stereochemistry of the hydrogenation would likely result in a mixture of diastereomers.

Under milder conditions, it is sometimes possible to selectively reduce one aromatic ring while leaving the other intact, though this can be challenging to control. vulcanchem.comsciforum.net

Condensation and Polymerization Reactions through Hydroxyl Functionality

The presence of four hydroxyl groups makes this compound a potential monomer for condensation polymerization. Polyhydric phenols are known to undergo condensation reactions with aldehydes or ketones to form phenolic resins. e3s-conferences.orgpatbase.comacs.org For example, reaction with formaldehyde (B43269) in the presence of an acid or base catalyst would be expected to lead to the formation of a cross-linked polymer. The hydroxyl groups provide the sites for electrophilic substitution by the protonated aldehyde, followed by dehydration to form methylene (B1212753) bridges between the carbazole units.

The resulting polymer would be a rigid, potentially porous material with a high density of aromatic and heterocyclic units. Such polymers derived from carbazole have been investigated for applications in materials science due to their interesting electronic and thermal properties. mdpi.comresearchgate.net The polymerization of this compound could lead to novel materials with unique properties conferred by the tetrol-substituted carbazole core.

Cyclization and Annulation Reactions Leading to Fused Polycyclic Systems

There are no available studies on the use of this compound as a building block in cyclization or annulation reactions to form fused polycyclic systems.

Photochemical and Electrochemical Behavior

The photochemical and electrochemical properties of this compound have not been reported in the scientific literature.

Advanced Materials Applications of 9h Carbazole 2,3,6,7 Tetrol and Its Derivatives Non Biological Focus

Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

Carbazole (B46965) derivatives are integral to the advancement of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their excellent charge-transporting properties and high thermal stability. nih.govmdpi.comoldcitypublishing.com The electron-rich nature of the carbazole nucleus makes it an effective hole-transporting and electron-donating moiety. nih.govmdpi.com These properties are crucial for the efficient operation of multi-layered OLED devices.

Hole-Transporting and Electron-Blocking Characteristics

The primary role of many carbazole derivatives in OLEDs is as a hole-transporting layer (HTL). mdpi.comossila.com The carbazole moiety possesses a high highest occupied molecular orbital (HOMO) energy level, which facilitates the injection of holes from the anode and their transport towards the emissive layer. oldcitypublishing.com This efficient hole transport is essential for balancing the charge carrier injection and recombination within the device, leading to higher efficiency and brightness.

Furthermore, the wide bandgap and high lowest unoccupied molecular orbital (LUMO) energy level of many carbazole derivatives also make them effective electron-blocking materials. By preventing electrons from passing from the emissive layer to the HTL, they confine the charge recombination to the desired emissive zone, thereby enhancing the device's internal quantum efficiency. mdpi.com

Host Materials for Phosphorescent and Fluorescent Emitters

Carbazole derivatives are widely employed as host materials in the emissive layer of both phosphorescent and fluorescent OLEDs (PhOLEDs and FOLEDs). mdpi.comrsc.org In a host-guest system, the host material constitutes the matrix for the emissive dopant (guest). An effective host must have a high triplet energy to confine the triplet excitons of the phosphorescent guest, preventing energy loss through non-radiative decay. mdpi.com Carbazole's rigid structure and the potential for creating a high triplet energy gap through strategic derivatization make it an ideal candidate for this purpose. mdpi.comrsc.org

For instance, carbazole-based hosts have been successfully used with iridium-based phosphorescent emitters to achieve high-efficiency OLEDs across the visible spectrum. rsc.org The ability to functionalize the carbazole core allows for the synthesis of bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge distribution within the emitting layer and further improving device performance. mdpi.com

Organic Photovoltaics (OPVs) and Solar Cell Components

In the realm of organic photovoltaics (OPVs), carbazole-based polymers and small molecules are extensively researched as electron-donor materials in bulk heterojunction (BHJ) solar cells. researchgate.netresearchgate.net The electron-donating nature of the carbazole unit is leveraged to create materials that can absorb sunlight and generate excitons (bound electron-hole pairs). researchgate.net

The general architecture of a BHJ solar cell involves blending an electron-donor and an electron-acceptor material. Upon light absorption, the donor material transfers an electron to the acceptor, leading to charge separation. The separated charges are then transported to their respective electrodes to generate a photocurrent. Carbazole-based materials are favored as donors due to their broad absorption spectra, good film-forming properties, and tunable energy levels. researchgate.net Researchers have developed numerous carbazole copolymers, often with thiophene (B33073) or other electron-rich units, to enhance light harvesting and charge separation efficiency. oldcitypublishing.com Donor-acceptor copolymers containing 2,7-carbazole units have demonstrated power conversion efficiencies of over 6%, with theoretical efficiencies projected to reach 10%. researchgate.net

Organic Photorefractive Materials

Carbazole-containing polymers have been at the forefront of research into organic photorefractive materials. rsc.orgaps.orgindexcopernicus.com The photorefractive effect is a reversible change in the refractive index of a material induced by a non-uniform illumination. This effect arises from the spatial modulation of the refractive index due to a light-induced space-charge field. Materials exhibiting this property have potential applications in holographic data storage, optical image processing, and real-time optical correlation. indexcopernicus.com

For a material to be photorefractive, it must possess both photoconductivity and an electro-optic response. Carbazole derivatives, notably poly(N-vinylcarbazole) (PVK), have been a key component in photorefractive composites. spiedigitallibrary.org The carbazole moiety provides the necessary hole-transporting properties for photoconductivity. spiedigitallibrary.org When combined with a suitable photosensitizer to generate charge carriers upon illumination and a nonlinear optical chromophore to provide the electro-optic effect, these composites exhibit significant photorefractive performance. aps.orgindexcopernicus.com Main-chain polymers incorporating carbazole have also been synthesized and shown to exhibit photorefractive gain. rsc.org

Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives have emerged as a significant class of organic dyes for use as sensitizers in dye-sensitized solar cells (DSSCs). nih.govbohrium.comresearchgate.net In a DSSC, a monolayer of sensitizing dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The dye absorbs incident light, leading to the injection of an electron into the conduction band of the semiconductor.

Carbazole-based dyes are designed with a donor-π-acceptor (D-π-A) structure. nih.govnih.gov The carbazole unit acts as the electron donor, a conjugated π-bridge facilitates charge transfer, and an anchoring group (like carboxylic or cyanoacrylic acid) serves as the electron acceptor and binds the dye to the TiO2 surface. nih.govbohrium.com The excellent electron-donating ability and ease of functionalization of the carbazole core allow for the design of dyes with broad absorption spectra and efficient charge transfer dynamics. researchgate.netnih.gov Researchers have achieved impressive power conversion efficiencies with carbazole-based DSSCs, with some devices reaching open-circuit voltages of up to 1.15 V. acs.org

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the carbazole scaffold makes it an excellent platform for the development of fluorescent probes and chemical sensors. researchgate.netbohrium.comnih.govresearchgate.net These sensors operate by exhibiting a change in their fluorescence properties (such as intensity or wavelength) upon binding with a specific analyte, such as metal ions. bohrium.comnih.govresearchgate.netacs.org

Carbazole-based chemosensors have been designed to detect a variety of metal ions, including Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺. bohrium.comnih.govacs.org The design of these sensors typically involves attaching a specific ion-binding unit (ionophore) to the carbazole fluorophore. The interaction between the target ion and the ionophore perturbs the electronic structure of the carbazole system, leading to a detectable change in its fluorescence. bohrium.com For example, a "turn-off" sensor shows a quenching of its fluorescence upon binding the analyte, while a "turn-on" sensor exhibits an increase in fluorescence. nih.govacs.org The high sensitivity and selectivity of these sensors make them valuable tools for environmental monitoring and biological imaging. researchgate.netresearchgate.net

Polymer Chemistry and Conjugated Polymer Systems Incorporating Carbazole Tetrol Units

The incorporation of carbazole moieties into polymer backbones has been a subject of extensive research due to their excellent thermal stability and unique optoelectronic properties, such as high hole-transporting mobility and strong fluorescence. mdpi.comnih.gov While direct polymerization of 9H-carbazole-2,3,6,7-tetrol is not extensively documented, its structure, featuring four reactive hydroxyl groups, presents it as a highly valuable, albeit specialized, precursor for the synthesis of advanced polymer systems. These hydroxyl groups can serve as versatile handles for functionalization, enabling the creation of novel monomers for both conjugated and non-conjugated polymers, or as active sites for developing cross-linked polymer networks and organic-inorganic hybrid materials.

The primary route to integrating hydroxylated carbazoles into polymers involves the chemical modification of the hydroxyl groups to introduce polymerizable functionalities. ijcce.ac.irrsc.org For instance, aromatic hydroxyl groups can be reacted with acryloyl or methacryloyl chloride to produce acrylate (B77674) or methacrylate (B99206) monomers, which can then undergo free-radical polymerization. ijcce.ac.ir The tetra-functional nature of this compound suggests its potential use in creating highly cross-linked polymers with enhanced thermal and mechanical stability. Furthermore, the hydroxyl groups can act as active sites for post-polymerization modifications or for in-situ sol-gel reactions to form hybrid films with metal oxides, a technique shown to improve the electrochromic performance of related polymers by facilitating charge transfer. rsc.orgrsc.org

Conjugated Polymer Systems

In the realm of conjugated polymers, carbazole units are prized for their electron-rich nature. researchgate.net They are typically incorporated into the polymer main chain via various cross-coupling reactions to create materials for applications like organic light-emitting diodes (OLEDs), photovoltaics, and sensors. researchgate.netresearchgate.net Common synthetic methods include palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings, as well as Yamamoto polycondensation. mdpi.comresearchgate.net

The electronic properties of polycarbazoles are highly dependent on the connectivity of the carbazole units within the polymer chain. Linkages at the 2,7-positions generally lead to polymers with a more linear structure and a longer effective conjugation length compared to linkages at the 3,6-positions. researchgate.netresearchgate.net This results in materials with lower band gaps, which is particularly desirable for photovoltaic and some light-emitting applications. researchgate.net Conversely, 3,6-linked polycarbazoles are noted for their stable oxidized states, making them suitable for electrochromic and phosphorescent applications. mdpi.com The incorporation of a precursor like this compound could offer a unique way to tune these properties further, potentially creating two-dimensional conjugated networks or "ladder-type" polymers after functionalization and polymerization.

Detailed findings from research on various conjugated polycarbazoles are summarized in the table below, illustrating the relationship between their structure and properties.

Table 1: Properties of Representative Conjugated Carbazole Polymers

Polymer Name/TypeSynthesis MethodMolecular Weight (Mw) [kDa]Optical Properties (λmax) [nm]Electrochemical PropertiesReference
Poly[(3,6-di-tert-butyl-N-hexadecyl-1,8-carbazolylene)ethynylene]Sonogashira Coupling9.4389Facile oxidation mdpi.com
1,8-Carbazole-alt-Benzothiadiazole CopolymerSuzuki Coupling4.8425p-type semiconductor mdpi.com
1,8-Carbazole-alt-Diethynylcarbazole Copolymer (P4)Sonogashira Coupling6.9378HOMO: -5.31 eV, LUMO: -2.05 eV mdpi.com
1,8-Carbazole-alt-Diethynylfluorene Copolymer (P5)Sonogashira Coupling13.0408HOMO: -5.48 eV, LUMO: -2.44 eV mdpi.com
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz)Suzuki CouplingN/AOptical Bandgap: 3.06 eVHole-transport material ossila.com

Non-Conjugated Polymer Systems

An alternative approach involves attaching carbazole units as pendant groups to a non-conjugated polymer backbone. ijcce.ac.irdergipark.org.trkyushu-u.ac.jp This strategy creates materials that combine the processability and mechanical properties of the backbone (e.g., polymethacrylate, polynorbornene) with the unique photophysical or charge-transporting properties of the carbazole moiety. ijcce.ac.irkyushu-u.ac.jp A monomer derived from this compound could be incorporated into such systems, leading to polymers with a high density of functional groups. These groups could enhance properties like photoconductivity or serve as cross-linking points to improve the material's thermal stability. dergipark.org.tr Research has shown that incorporating bulky carbazole groups as side chains stiffens the polymer chains, leading to a significant increase in the glass transition temperature (Tg). dergipark.org.tr

The table below presents data on non-conjugated polymers featuring pendant carbazole groups.

Table 2: Properties of Non-Conjugated Polymers with Pendant Carbazole Units

Polymer TypeMonomer SynthesisPolymerization MethodMolecular Weight (Mw) [ g/mol ]Thermal PropertiesReference
Carbazole-containing PolymethylmethacrylateReaction of 4-hydroxymethyl-9-ethyl carbazole with methacryloyl chlorideFree-radical polymerizationMw/Mn = 2.6N/A ijcce.ac.ir
Carbazole-functionalized Poly(norbornene-dicarboximide)Functionalization of norbornene-dicarboximide with carbazoleRing Opening Metathesis Polymerization (ROMP)26,800Tg = 117 °C kyushu-u.ac.jp
Quaternized Polycarbazole (PDPC-6QA)Friedel-Crafts Polycondensation & Post-graftingN/AN/ATd (ammonium group) ~200 °C; Td (backbone) ~466 °C osti.gov
Poly(glycidyl methacrylate) modified with carbazoleRing opening of epoxy group with carbazoleN/AN/AIncreased Tg and thermal stability with carbazole content dergipark.org.tr

Future Perspectives and Emerging Research Directions for 9h Carbazole 2,3,6,7 Tetrol

Development of More Sustainable and Scalable Synthetic Methodologies

The future viability of 9H-carbazole-2,3,6,7-tetrol for any large-scale application hinges on the development of efficient, sustainable, and scalable synthetic routes. Traditional methods for synthesizing functionalized carbazoles often involve multi-step processes with harsh conditions. nih.gov Modern synthetic chemistry offers greener alternatives.

Future research will likely focus on:

Metal-Catalyzed C-H Activation: This approach allows for the direct introduction of functional groups onto the carbazole (B46965) core, reducing the number of synthetic steps. nih.gov Adapting these methods for regioselective hydroxylation at the 2,3,6, and 7 positions would be a significant breakthrough.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability compared to batch synthesis. nih.govchemrxiv.org Implementing a flow-based synthesis for the tetrol or its precursors could enable gram-scale production for extensive research and development. nih.govchemrxiv.org

Biocatalysis: Utilizing enzymes for specific hydroxylation steps could offer unparalleled selectivity under mild, environmentally friendly conditions.

Green Solvents and Catalysts: Moving away from hazardous solvents and heavy metal catalysts is a key goal of sustainable chemistry. rsc.org Research into metal-free cyclization and dehydrogenation reactions, using molecular oxygen as the oxidant, presents a promising path forward. rsc.org The development of methods using Lewis acids like Sc(OTf)₃, which can be used in catalytic amounts under mild conditions, also represents a sustainable approach to carbazole synthesis. rsc.org

A key challenge will be achieving the specific 2,3,6,7-tetra-substitution pattern. The synthesis of analogues like 2,3,6,7-tetrabromo-9-butyl-9H-carbazole demonstrates that functionalization at these positions is feasible, providing a template for developing hydroxylation strategies.

Exploration of Novel Advanced Material Applications and Device Architectures

Carbazole derivatives are renowned for their utility in organic electronics due to their excellent hole-transport properties, thermal stability, and tunable electronic structure. mdpi.comtandfonline.commdpi.com The introduction of four hydroxyl groups in this compound could unlock novel applications in advanced materials.

Emerging research directions include:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as hosts in phosphorescent OLEDs. mdpi.comktu.edu The hydroxyl groups of the tetrol could be functionalized to fine-tune the energy levels (HOMO/LUMO) of the material, potentially leading to more efficient and stable blue or white OLEDs. mdpi.comktu.edu

Sensors: The electron-rich nature of the carbazole core, combined with the hydrogen-bonding capabilities of the hydroxyl groups, makes the tetrol an interesting candidate for chemical sensors. tandfonline.com It could be integrated into devices for detecting specific analytes through changes in its photophysical properties.

Porous Organic Materials: Functionalized carbazoles are used as building blocks for porous coordination cages and covalent organic frameworks (COFs). rsc.orggrafiati.com The tetrol could be used to create novel porous materials with high surface areas and specific binding sites, useful for gas storage, separation, and catalysis. tandfonline.comrsc.org

Deeper Mechanistic Elucidation of Bio-Related Interactions through Advanced In Vitro and Ex Vivo Models

Carbazole derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and neuroprotective effects. nih.govnih.govmdpi.com The polyhydroxylated structure of this compound suggests it may possess significant bioactivity, particularly as an antioxidant, due to the presence of multiple phenol-like moieties. nih.gov

Future research should focus on:

Advanced Cell Models: Moving beyond simple 2D cell cultures, the use of 3D organoids, spheroids, and organ-on-a-chip systems can provide more physiologically relevant data on the compound's efficacy and toxicity. researchgate.net

Mechanism of Action Studies: Investigating how the tetrol interacts with specific biological targets is crucial. For instance, its potential as a free radical scavenger can be studied using both in vitro assays and ex vivo models with tissue homogenates or blood plasma. nih.gov Studies on carbazole aminoalcohols have demonstrated potent in vitro and ex vivo efficacy against parasites, suggesting that poly-functionalized carbazoles can be highly active. oup.comoup.com

Target Identification: High-throughput screening and chemoproteomics can be used to identify the specific enzymes or receptors that the tetrol interacts with. nih.gov Carbazole derivatives have been identified as inhibitors of targets like DNA topoisomerases and β-secretase (BACE1), providing a starting point for investigation. oup.commdpi.com

Design and Synthesis of Advanced Analogues with Tailored Properties for Specific Applications

The four hydroxyl groups on this compound are not just a source of intrinsic properties but also versatile handles for creating a library of advanced analogues. This functionalization is key to tailoring the molecule for specific, high-performance applications.

Future synthetic efforts will likely involve:

Selective Functionalization: Developing methods to selectively modify one, two, or three of the four hydroxyl groups would allow for precise control over the final properties of the analogues.

Pharmacophore Hybridization: The hydroxyl groups can be used as points of attachment to link the carbazole core with other known pharmacophores (e.g., triazoles, oxadiazoles, pyrazoles) to create hybrid molecules with enhanced or entirely new biological activities. iarconsortium.orguobaghdad.edu.iqresearchgate.net This strategy has been successfully used to create potent antibacterial and antifungal agents from simpler carbazole precursors. nih.govtandfonline.com

Polymerization: The hydroxyl groups can serve as reactive sites for incorporating the tetrol into polymers, creating materials with the combined properties of the carbazole core and the polymer backbone for applications in electronics or as functional coatings.

The ability to create a diverse range of derivatives is essential for building structure-activity relationships (SAR) and optimizing performance for either material or medicinal applications. frontiersin.org

Integration of Artificial Intelligence and Machine Learning for High-Throughput Screening and Compound Design

The exploration of a new chemical scaffold like this compound can be significantly accelerated by computational tools. Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. researchgate.netresearchgate.net

Key areas for integration include:

High-Throughput Virtual Screening: AI models can predict the properties (e.g., electronic, photophysical, biological) of thousands of virtual analogues of the tetrol, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net This saves significant time and resources compared to traditional experimental screening. nih.gov

Predictive Modeling: ML algorithms, trained on existing data from other carbazole derivatives, can develop Quantitative Structure-Activity Relationship (QSAR) models to predict the bioactivity or material performance of new tetrol analogues. researchgate.netresearchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the tetrol scaffold, optimized for specific target properties, such as binding to a particular protein or achieving a desired band gap for an OLED.

Synthetic Route Prediction: AI tools can analyze the chemical literature to propose and optimize synthetic pathways, accelerating the development of scalable routes discussed in section 8.1. acs.org

Multidisciplinary Research Collaborations for Comprehensive Understanding and Application

Realizing the full potential of a novel compound like this compound is beyond the scope of any single scientific discipline. A collaborative, multidisciplinary approach is essential for translating fundamental chemical discoveries into real-world applications. rsc.org

Future progress will depend on synergistic collaborations between:

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes. rsc.org

Materials Scientists and Engineers: To fabricate and test devices like OLEDs, solar cells, and sensors. mdpi.com

Biologists and Pharmacologists: To conduct advanced in vitro and in vivo testing to elucidate biological mechanisms and therapeutic potential. nih.govoup.com

Computational Chemists and Data Scientists: To apply AI/ML for predictive modeling, high-throughput screening, and rational design. researchgate.netresearchgate.net

Physicists: To understand the fundamental photophysical processes in materials derived from the tetrol.

By fostering these collaborations, the scientific community can comprehensively explore the chemical space around this compound, accelerating its journey from a chemical curiosity to a valuable component in next-generation technologies and therapeutics.

Q & A

Q. What are the optimal synthetic routes for 9H-carbazole-2,3,6,7-tetrol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of carbazole derivatives often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, brominated carbazole precursors can react with boronic acids under inert atmospheres using solvents like toluene or 1,4-dioxane (60–150°C, 9–50 hours) . Key optimization factors include catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity, and temperature control to minimize side reactions. Recrystallization from ethanol or acetonitrile is effective for purification .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Post-synthesis purification often combines vacuum distillation to remove volatile byproducts (e.g., excess dibromobutane) with recrystallization using polar solvents like ethanol . Column chromatography (silica gel, hexane/ethyl acetate gradients) can resolve structurally similar impurities. Purity should be confirmed via HPLC or melting point analysis .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : While specific hazard data for the tetrol derivative is limited, related carbazoles require PPE (gloves, goggles), ventilation, and avoidance of ignition sources due to flammability risks. Emergency protocols for skin/eye contact include immediate rinsing with water. Storage should be in airtight containers away from moisture .

Q. How can basic structural characterization (e.g., NMR, MS) confirm the identity of this compound?

  • Methodological Answer : ¹H/¹³C NMR identifies substituent positions: aromatic protons appear as multiplets (δ 7.2–8.4 ppm), while hydroxyl protons may show broad signals (δ 4–6 ppm). Mass spectrometry (EI/ESI) confirms molecular weight (e.g., [M+H]⁺ peaks). For example, carbazole derivatives often exhibit fragmentation patterns corresponding to loss of functional groups (e.g., -OH) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility or crystal packing effects. Cross-validation with DFT calculations (e.g., Gaussian09) can model optimized geometries. Additionally, variable-temperature NMR or NOESY experiments probe dynamic behavior in solution .

Q. What strategies enhance the fluorescence quantum yield of this compound derivatives?

  • Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃) or π-extended substituents (e.g., triphenylsilyl) stabilizes excited states, increasing fluorescence. Solvent polarity and aggregation-induced emission (AIE) effects should be tested. For example, 9-benzylcarbazole derivatives show enhanced emission in THF vs. water .

Q. How does computational modeling predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate HOMO-LUMO gaps, charge transport properties, and absorption spectra. Compare results with experimental UV-Vis and cyclic voltammetry data. For instance, carbazole-based polymers in solar cells exhibit tunable bandgaps via substituent engineering .

Q. What methodologies address low solubility of this compound in organic solvents?

  • Methodological Answer : Functionalization with solubilizing groups (e.g., tert-butyl chains) or using co-solvents (DMSO/chloroform mixtures) improves dissolution. Sonication or heating (≤60°C) may aid solubility. Dynamic light scattering (DLS) monitors aggregation in real time .

Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks for this compound?

  • Methodological Answer : Single-crystal XRD (using SHELXL ) reveals intermolecular H-bonding between hydroxyl groups and adjacent molecules. Compare O···O distances (typically 2.6–3.0 Å) with DFT-optimized geometries. Hirshfeld surface analysis quantifies interaction contributions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer :
    Differences often arise from solvent effects (unaccounted for in gas-phase DFT) or exciton coupling in aggregated states. Use time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM) for better agreement. Experimental spectra in varying solvents (e.g., hexane vs. DMF) validate computational predictions .

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